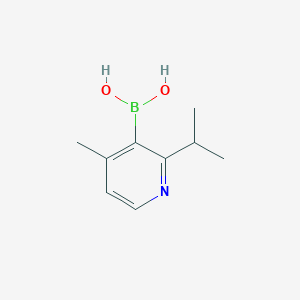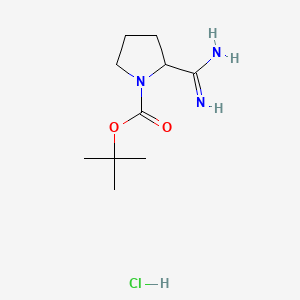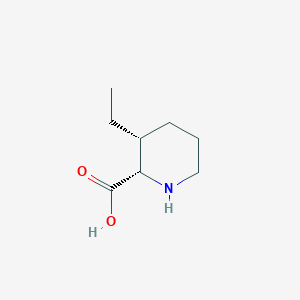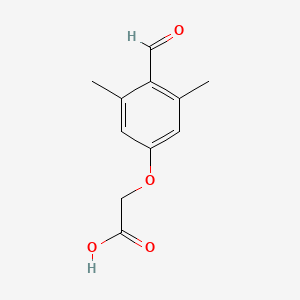
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a formyl group and two methyl groups attached to a phenoxyacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylphenol.
Formylation: The formylation of 3,5-dimethylphenol is achieved using a Vilsmeier-Haack reaction, which involves the reaction of the phenol with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Etherification: The formylated product is then subjected to etherification with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(4-Carboxy-3,5-dimethylphenoxy)acetic acid.
Reduction: 2-(4-Hydroxymethyl-3,5-dimethylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenoxyacetic acid moiety can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid
Comparison: 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs The formyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis
Propriétés
Numéro CAS |
2919955-14-7 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(4-formyl-3,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-9(15-6-11(13)14)4-8(2)10(7)5-12/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
PGYIPBFYORRVNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C=O)C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
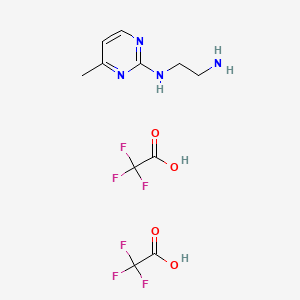
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
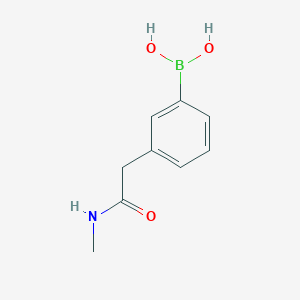

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)

